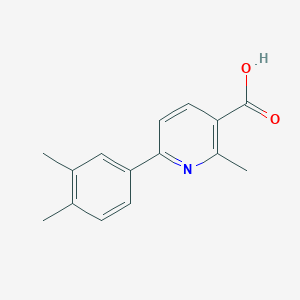![molecular formula C7H13N B7904723 3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)
3-Aza-bicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aza-bicyclo[5.1.0]octane: is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure. This compound is notable for its unique ring system, which includes a nitrogen atom integrated into the bicyclic framework. The presence of the nitrogen atom imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aza-bicyclo[5.1.0]octane can be achieved through several methods. One notable approach involves the photoinduced oxidative cyclopropanation of ene-ynamides. This method utilizes an organic acridinium photocatalyst and 2,6-lutidine N-oxide to generate the desired bicyclic structure under mild and metal-free conditions . The reaction proceeds via a vinyl radical intermediate, which undergoes cyclization to form the this compound core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the photoinduced oxidative cyclopropanation method suggests potential for industrial application. The mild reaction conditions and high yields make this method attractive for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aza-bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties based on the introduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Aza-bicyclo[5.1.0]octane serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new chemical reactions.
Biology: The compound’s nitrogen-containing ring system makes it a potential candidate for biological studies. It can be used to investigate the interactions of nitrogen heterocycles with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound and its derivatives are explored for their potential pharmacological activities. The compound’s unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its distinct chemical properties make it suitable for applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Aza-bicyclo[5.1.0]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Aza-bicyclo[3.2.1]octane: This compound features a different bicyclic structure with a six-membered nitrogen-containing ring fused to a cyclopentane ring.
8-Aza-bicyclo[3.2.1]octane: Known for its presence in tropane alkaloids, this compound has a different ring system and biological activity.
Uniqueness: 3-Aza-bicyclo[5.1.0]octane is unique due to its specific bicyclic structure and the position of the nitrogen atom. This distinct arrangement imparts unique chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-azabicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-7(6)5-8-3-1/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOYDPXSHAFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
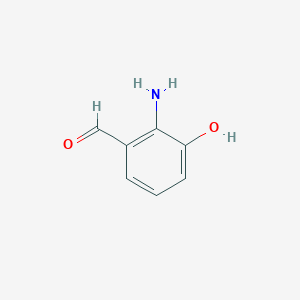
![5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B7904649.png)
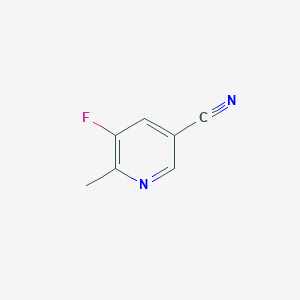
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine](/img/structure/B7904659.png)
![Pyrazolo[1,5-c]pyrimidin-7-ylamine](/img/structure/B7904666.png)


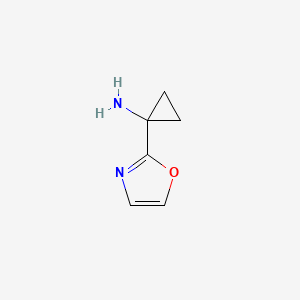
![5H,6H,7H-Pyrrolo[2,3-B]pyrazine](/img/structure/B7904708.png)
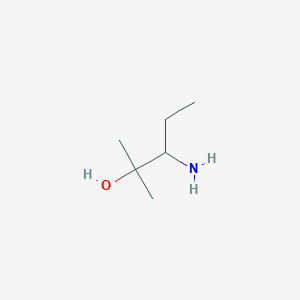
![4-Azabicyclo[5.1.0]octane](/img/structure/B7904718.png)
![(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)methanol](/img/structure/B7904726.png)

